3-[(4-ethylphenyl)sulfonylamino]benzoic Acid
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Overview
Description
3-[(4-ethylphenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C15H15NO4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group attached to a 4-ethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid typically involves the sulfonylation of an appropriate amine precursor followed by coupling with a benzoic acid derivative. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-[(4-ethylphenyl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonylamino]benzoic acid
- 3-[(4-methylphenyl)sulfonylamino]benzoic acid
- 3-[(4-fluorophenyl)sulfonylamino]benzoic acid
Uniqueness
3-[(4-ethylphenyl)sulfonylamino]benzoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Biological Activity
3-[(4-ethylphenyl)sulfonylamino]benzoic acid, an organic compound with the molecular formula C15H15NO4S, has garnered attention for its potential biological activities. This compound is characterized by a sulfonylamino group attached to a benzoic acid moiety, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Sulfonylamino Group: Enhances the compound's ability to interact with biological molecules.
- Benzoic Acid Moiety: Contributes to the compound's solubility and binding characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its applications in medicinal chemistry, particularly in drug development for anti-inflammatory and anticancer agents.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of compounds related to this compound. The following table summarizes findings on its antibacterial efficacy against various bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | TBD | TBD |
Escherichia coli | TBD | TBD | |
Bacillus subtilis | TBD | TBD | |
Klebsiella pneumoniae | TBD | TBD |
Note: Specific values for zone of inhibition and MIC are currently unavailable but will be crucial for further research.
In a related study, sulfonamide derivatives exhibited significant antibacterial activity by mimicking p-amino benzoic acid, which is essential for bacterial growth . This suggests that this compound may similarly inhibit bacterial growth through competitive inhibition.
Case Studies and Research Findings
- Antimicrobial Screening: A series of sulfonamide derivatives were synthesized and screened for their antibacterial activities. Compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
- Enzyme Inhibition Studies: Research has indicated that compounds with a sulfonamide structure can act as enzyme inhibitors. The interaction between the sulfonamide group and specific enzymes can prevent the conversion of substrates necessary for bacterial survival, highlighting the therapeutic potential of this compound in treating infections.
Properties
IUPAC Name |
3-[(4-ethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-11-6-8-14(9-7-11)21(19,20)16-13-5-3-4-12(10-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVWVCKVTNSBDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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